molecular formula C13H10INO4S B2719635 3-[(4-Iodophenyl)sulfamoyl]benzoic acid CAS No. 313259-10-8

3-[(4-Iodophenyl)sulfamoyl]benzoic acid

Cat. No.: B2719635
CAS No.: 313259-10-8
M. Wt: 403.19
InChI Key: FJEWWICNTWMZOK-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)sulfamoyl]benzoic acid (CAS 313259-10-8) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C13H10INO4S and a molecular weight of 403.19 g/mol, is characterized as a sulfonamide derivative . Sulfonamides are a significant class of compounds in medicinal and materials chemistry, known for their wide range of biological and pharmacological properties. These properties have established their relevance in research areas such as antibacterial agents, carbonic anhydrase inhibition, and anticancer studies . The structure of this compound integrates a benzoic acid moiety with a sulfamoyl bridge linked to an iodophenyl group. The iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, making this compound a valuable building block in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. It is strictly for research use and is not intended for diagnostic or therapeutic applications. The compound is subject to cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWWICNTWMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Iodophenyl Sulfamoyl Benzoic Acid and Its Analogues

General Synthetic Strategies for Sulfamoylbenzoic Acids

The foundational approach to synthesizing sulfamoylbenzoic acids typically involves a two-stage process: the formation of a reactive sulfonyl chloride intermediate from a benzoic acid derivative, followed by a condensation reaction with an appropriate amine to form the sulfonamide linkage. cbijournal.comrsc.org

Chlorosulfonation Routes to Benzoic Acid Intermediates

The most common method for preparing the necessary aryl sulfonyl chloride intermediates is through electrophilic aromatic substitution, specifically chlorosulfonation. rsc.org This reaction typically involves treating an aromatic compound, in this case, benzoic acid, with an excess of chlorosulfonic acid (ClSO₃H). rsc.orgstackexchange.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. At lower temperatures, chlorosulfonic acid can self-ionize to generate the highly electrophilic species, SO₂Cl⁺, which then attacks the benzene (B151609) ring. stackexchange.com The carboxylic acid group on benzoic acid is a meta-directing deactivator, meaning it directs incoming electrophiles to the 3-position on the aromatic ring. This regioselectivity is crucial for the synthesis of the 3-substituted final product. The reaction ultimately yields 3-(chlorosulfonyl)benzoic acid, the key intermediate for the subsequent amidation step. ontosight.ai

Alternative methods for generating sulfonyl chlorides include the oxidation of thiols or the diazotization of anilines followed by treatment with sulfur dioxide and a copper catalyst, known as the Meerwein procedure. rsc.org Phosphorus pentachloride or phosphorus oxychloride can also be used to convert benzenesulfonic acids or their salts into the corresponding sulfonyl chlorides. orgsyn.org

Amidation and Sulfonamide Formation Reactions

The formation of the sulfonamide bond is typically achieved by reacting the sulfonyl chloride intermediate, such as 3-(chlorosulfonyl)benzoic acid, with a primary or secondary amine. cbijournal.com For the synthesis of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid, the amine required is 4-iodoaniline (B139537).

This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. cbijournal.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.comgoogle.com In some cases, aqueous solutions with bases like sodium carbonate are used to scavenge the HCl. mdpi.com

The reactivity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The choice of solvent can also influence the reaction's efficiency, with polar solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and pyridine being commonly employed. google.comnih.gov

Specific Synthetic Pathways to this compound

The synthesis of the target compound, this compound, follows the general strategy outlined above, beginning with benzoic acid and culminating in the coupling with 4-iodoaniline.

Regioselective Functionalization Approaches

The key to the synthesis is controlling the position of the functional groups on the aromatic rings. The synthesis begins with the chlorosulfonation of benzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Consequently, when benzoic acid is treated with chlorosulfonic acid, the incoming chlorosulfonyl group (-SO₂Cl) is directed to the 3-position, yielding 3-(chlorosulfonyl)benzoic acid with high regioselectivity. ontosight.aiprepchem.com

The second component, 4-iodoaniline, is commercially available or can be synthesized through standard methods. The subsequent amidation reaction between 3-(chlorosulfonyl)benzoic acid and 4-iodoaniline is a direct coupling that does not typically present regiochemical challenges, as the reaction occurs between the sulfonyl chloride group and the amino group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the choice and amount of base.

For the sulfonamide formation step, studies have shown that mild conditions can be highly effective. For instance, using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol-water solvent system at 0–5°C can lead to excellent yields in a very short time (1–8 minutes). tandfonline.com This method minimizes the use of excess reagents and improves efficiency. tandfonline.com Other approaches involve performing the reaction in the presence of bases like pyridine at temperatures ranging from 0 to 25°C. cbijournal.com

The table below summarizes various conditions that can be optimized for sulfonamide synthesis, derived from general studies on this reaction type.

ParameterCondition 1Condition 2Condition 3Rationale/Effect on Yield
Base Pyridine cbijournal.comLiOH·H₂O tandfonline.comNa₂CO₃ (in water) mdpi.comNeutralizes HCl byproduct, driving the reaction forward. Base choice can affect reaction rate and workup procedure.
Solvent THF/DMF nih.govEthanol/Water (1:5) tandfonline.comWater mdpi.comresearchgate.netSolvent polarity can influence the solubility of reactants and the reaction rate. Aqueous systems are considered greener.
Temperature 0-5°C tandfonline.comRoom Temperature researchgate.netReflux nih.govLower temperatures can improve selectivity and reduce byproduct formation, while higher temperatures can increase the reaction rate.
Reaction Time 1-8 minutes tandfonline.com1 hour nih.govSeveral hours google.comOptimized to ensure complete conversion without promoting decomposition or side reactions. Monitored by techniques like TLC. tandfonline.com

Green Chemistry Principles in the Synthesis of Sulfamoylbenzoic Acid Derivatives

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of sulfonamides, including sulfamoylbenzoic acid derivatives, has been a focus of green chemistry initiatives. sci-hub.se

Key principles of green chemistry applied to this synthesis include:

Use of Greener Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents. A significant advancement is the use of water as a solvent for the amidation step. mdpi.comresearchgate.net Reactions performed in water in the presence of a simple base like sodium carbonate can produce high yields and purity, with the product often precipitating out and being easily collected by filtration. mdpi.comsci-hub.se

Solvent-Free (Neat) Conditions: Some sulfonamide syntheses can be performed under solvent-free conditions at room temperature, which represents an ideal green methodology by eliminating solvent waste entirely. sci-hub.se

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This method involves a one-pot, two-step procedure that is both environmentally friendly and cost-effective. rsc.org

Process Optimization: As mentioned previously, optimizing reactions to use catalytic amounts of reagents or stoichiometric amounts rather than large excesses, reducing reaction times, and lowering energy consumption (e.g., lower temperatures) are all tenets of green chemistry. tandfonline.com The use of LiOH·H₂O, which achieves high yields rapidly at low temperatures with minimal excess base, is a prime example of such an optimization. tandfonline.com

Alternative Reagents: Research into replacing hazardous reagents like chlorosulfonic acid is ongoing. Alternative routes may involve the oxidative chlorination of thiols in sustainable solvents like water or ethanol. rsc.org

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Derivatization Strategies for Structural Modification of the this compound Scaffold

The structural modification of the this compound scaffold can be systematically approached by targeting its distinct chemical moieties. Key strategies involve reactions at the carboxylic acid group, substitution on the sulfonamide nitrogen, and cross-coupling reactions at the iodinated phenyl ring.

Modification of the Carboxylic Acid Group: The carboxylic acid functional group is a primary site for derivatization, most commonly through amide bond formation. luxembourg-bio.comfishersci.co.uk This is typically achieved by first activating the carboxylic acid to make it more electrophilic, followed by reaction with a primary or secondary amine. hepatochem.com

A common activation method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukgoogle.com The resulting highly reactive acyl chloride can then be coupled with a wide range of amines to yield the corresponding amides. google.com Alternatively, a plethora of peptide coupling reagents can be employed for a one-pot reaction directly from the carboxylic acid and amine. luxembourg-bio.comgrowingscience.com Reagents such as N,N′-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) facilitate amide bond formation under mild conditions, offering a broad substrate scope. growingscience.comnih.gov

Modification SiteReaction TypeReagents & ConditionsResulting Structure
Carboxylic AcidAmide Coupling1. SOCl₂ or (COCl)₂2. R¹R²NH, BaseBenzamide (B126) Derivative
Carboxylic AcidAmide CouplingR¹R²NH, HATU, DIPEA, DMFBenzamide Derivative
Carboxylic AcidEsterificationR-OH, Acid catalystBenzoic Ester Derivative

Table 1: Derivatization Strategies at the Carboxylic Acid Moiety. This table outlines common methods for modifying the carboxylic acid group of the scaffold, primarily through amide and ester formation.

Modification of the Sulfonamide and Associated Rings: The sulfonamide linkage and its attached aromatic rings provide further opportunities for structural diversification. The nitrogen atom of the sulfonamide can be substituted, although this is less common than N-arylation of a primary sulfonamide during the initial synthesis. researchgate.netresearchgate.net In structure-activity relationship (SAR) studies, modifying the amine substituent of the sulfonamide group is a key strategy to explore the chemical space around the core scaffold. nih.gov This is generally accomplished by starting the synthesis with a different substituted amine reacting with the sulfonyl chloride of the benzoic acid moiety. researchgate.net For instance, reacting 3-(chlorosulfonyl)benzoic acid with various substituted anilines or aliphatic amines would generate a library of analogues. nih.govnih.gov

Furthermore, the aromatic rings themselves can be modified. Substituents can be introduced onto the benzoic acid ring, often by starting with a pre-substituted benzoic acid derivative before the key chlorosulfonation and amination steps. nih.govgoogle.com

Modification via the Iodophenyl Group: The iodine atom on the phenyl ring is a particularly valuable handle for derivatization, enabling a variety of palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, significantly expanding the structural diversity of the scaffold.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming new carbon-carbon bonds by reacting the iodophenyl group with various boronic acids or esters. acs.org This can introduce new aryl, heteroaryl, or alkyl groups. Similarly, Sonogashira coupling with terminal alkynes can install alkynyl moieties, while Buchwald-Hartwig amination can be used to form new C-N bonds, introducing substituted amino groups.

Modification SiteReaction TypeReagents & ConditionsResulting Structure
4-IodophenylSuzuki CouplingR-B(OH)₂, Pd Catalyst, Base4-Arylphenyl Derivative
4-IodophenylSonogashira CouplingR-C≡CH, Pd/Cu Catalyst, Base4-Alkynylphenyl Derivative
4-IodophenylBuchwald-HartwigR¹R²NH, Pd Catalyst, Base4-(N,N-disubstituted-amino)phenyl Derivative
Sulfonamide N-HN-AlkylationR-X, Base (e.g., NaH)N-Alkyl Sulfonamide Derivative

Table 2: Derivatization Strategies Involving the Iodophenyl and Sulfonamide Groups. This table summarizes key cross-coupling reactions possible at the iodo-position and potential modifications at the sulfonamide nitrogen.

By combining these diverse derivatization strategies, a vast library of analogues based on the this compound scaffold can be systematically synthesized. This modular approach is fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the compound's connectivity and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-[(4-Iodophenyl)sulfamoyl]benzoic acid would be expected to exhibit a series of signals corresponding to the aromatic protons and the acidic protons of the sulfamoyl and carboxyl groups. The protons on the two aromatic rings would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the positions of the substituents on each ring. The acidic protons of the carboxylic acid and the N-H of the sulfonamide would be expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the benzoic acid would be expected at a characteristic downfield shift (around δ 165-175 ppm). The aromatic carbons would appear in the region of δ 110-150 ppm, with the carbons directly attached to the iodine, sulfur, and carboxylic acid groups showing distinct chemical shifts due to the electronic effects of these substituents.

Conformational Analysis: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between protons, offering valuable information about the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

NucleusExpected Chemical Shift Range (δ, ppm)Expected MultiplicityNotes
Aromatic Protons7.0 - 8.5MultipletsComplex splitting patterns due to coupling between adjacent protons.
Carboxyl Proton (-COOH)10.0 - 13.0Broad SingletChemical shift is solvent and concentration dependent.
Sulfamoyl Proton (-SO₂NH-)9.0 - 11.0Broad SingletChemical shift is solvent and concentration dependent.
Carbonyl Carbon (-COOH)165 - 175-Characteristic downfield shift.
Aromatic Carbons110 - 150-Chemical shifts are influenced by the electronic effects of the substituents.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups and studying intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer, which is commonly formed in the solid state. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. The N-H stretching of the sulfonamide group would be expected in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-I stretching vibration would be expected to show a characteristic band in the low-frequency region of the spectrum. The symmetric S=O stretching vibration is typically strong in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic Acid (-COOH)O-H Stretch (dimer)2500 - 3300 (broad)FTIR
Carboxylic Acid (-COOH)C=O Stretch~1700FTIR
Sulfonamide (-SO₂NH-)N-H Stretch3200 - 3300FTIR
Sulfonamide (-SO₂NH-)S=O Asymmetric Stretch~1350FTIR
Sulfonamide (-SO₂NH-)S=O Symmetric Stretch~1160FTIR, Raman
Aromatic RingC-H Stretch>3000FTIR, Raman
Iodophenyl GroupC-I StretchLow frequencyRaman

Mass Spectrometry Techniques in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound and assessing its purity.

For this compound (C₁₃H₁₀INO₄S), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass. The theoretical monoisotopic mass of this compound is approximately 402.9375 u. An experimental HRMS measurement that closely matches this value would provide strong evidence for the compound's elemental composition.

The mass spectrum would also show a characteristic isotopic pattern due to the presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S). In addition to the molecular ion peak [M]⁺ or [M-H]⁻, fragmentation patterns observed in the mass spectrum would offer further structural information. For instance, cleavage of the S-N bond or loss of the carboxylic acid group would result in predictable fragment ions. The presence of any unexpected peaks could indicate impurities.

Based on predicted data, the following adducts could be observed: [M+H]⁺ at m/z 403.9448, [M+Na]⁺ at m/z 425.9267, and [M-H]⁻ at m/z 401.9302. nih.gov

Ion/AdductPredicted m/z
[M+H]⁺403.9448
[M+Na]⁺425.9267
[M-H]⁻401.9302

X-ray Diffraction Studies for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound.

Correlation of Experimental Spectroscopic Data with Quantum Chemical Simulations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. By creating a computational model of this compound, it would be possible to calculate its optimized geometry, vibrational frequencies, and NMR chemical shifts.

The calculated vibrational frequencies from DFT could be correlated with the experimental FTIR and Raman spectra, aiding in the definitive assignment of the observed bands. Similarly, the calculated NMR chemical shifts, after appropriate scaling, could be compared with the experimental data to confirm the structural assignments made from the 1D and 2D NMR spectra.

A strong correlation between the experimental and computationally predicted data would provide a high degree of confidence in the structural elucidation of this compound. Any significant discrepancies could point to specific conformational effects or intermolecular interactions in the solid state or in solution that are not fully captured by the computational model.

Computational Chemistry and Molecular Modeling of 3 4 Iodophenyl Sulfamoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely utilized for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing various electronic properties. For 3-[(4-Iodophenyl)sulfamoyl]benzoic acid, DFT calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the foundational 3D structure from which other properties are derived.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In this compound, the HOMO is expected to be localized on the electron-rich regions, such as the iodophenyl and benzoic acid rings, while the LUMO is likely concentrated around the electron-withdrawing sulfamoyl group (-SO₂NH-). The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

Illustrative data for FMO analysis of this compound as would be determined by DFT calculations.

ParameterEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-6.50
LUMO (Lowest Unoccupied Molecular Orbital)-1.80
Energy Gap (ΔE = ELUMO - EHOMO)4.70

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, allowing for the prediction of its reactive sites. MEP maps use a color spectrum to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl and sulfonyl groups, and to a lesser extent the nitrogen atom of the sulfonamide. These are the primary sites for interaction with electrophiles.

Positive Regions (Blue): Located around the acidic hydrogen of the carboxyl group and the hydrogen atom of the sulfonamide group, identifying them as sites for nucleophilic attack.

This analysis is invaluable for understanding how the molecule might interact with biological receptors or other reactants.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The analysis generates a unique 3D surface for a molecule within a crystal, colored to show different types of close contacts with neighboring molecules. This is often complemented by 2D "fingerprint plots," which summarize the frequency of different types of atomic contacts.

For a crystalline structure of this compound, Hirshfeld analysis would quantify key interactions that stabilize the crystal packing, such as:

Hydrogen Bonds: Strong O-H···O interactions forming dimers between the carboxylic acid groups, and N-H···O interactions involving the sulfonamide group.

Halogen Bonding: Potential interactions involving the iodine atom, which can act as a halogen bond donor.

Table 2: Illustrative Hirshfeld Surface Interaction Contributions

A hypothetical breakdown of intermolecular contact contributions to the Hirshfeld surface for this compound.

Interaction TypePercentage Contribution
H···H45.0%
O···H / H···O25.5%
C···H / H···C18.0%
I···H / H···I5.0%
Other (C···C, N···H, etc.)6.5%

Quantum Chemical Descriptors and Their Theoretical Prediction

Quantum chemical descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical properties and biological activity of a compound. These descriptors, such as TPSA and LogP, are essential in drug discovery for evaluating a molecule's potential as a therapeutic agent.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) and their attached hydrogens in a molecule. It is a crucial descriptor for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. TPSA is calculated based on the summation of fragment contributions, avoiding the need for 3D geometry calculations, which makes it a rapid and efficient screening tool. Molecules with a TPSA value below 140 Ų are generally considered to have good potential for oral bioavailability.

Table 3: Predicted TPSA Value

Theoretically calculated Topological Polar Surface Area for this compound.

DescriptorPredicted Value
TPSA (Ų)105.95

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment (octanol) versus an aqueous environment (water). It is a critical parameter in pharmacology as it influences a drug's absorption, distribution, metabolism, and excretion (ADME). A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. Numerous computational methods exist to predict LogP values from a molecule's 2D structure. For this compound, the predicted XlogP value is 2.6, suggesting a moderate degree of lipophilicity.

Table 4: Predicted LogP Value

Theoretically predicted octanol-water partition coefficient for this compound.

DescriptorPredicted Value
XlogP2.6

Hydrogen Bond Donor and Acceptor Count Analysis

Hydrogen bonding capabilities are a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, influencing its solubility, permeability, and ability to interact with biological targets. An analysis of the molecular structure of this compound reveals specific functional groups that can participate in hydrogen bonding.

The molecule contains a carboxylic acid group (-COOH) and a sulfonamide group (-SO2NH-). The hydrogen atoms attached to the oxygen of the carboxylic acid and the nitrogen of the sulfonamide are electron-deficient and can be donated to an electronegative atom, making them hydrogen bond donors. Conversely, the oxygen atoms of the carboxylic acid and the sulfonyl group are electronegative and possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors.

Based on computational analysis from chemical databases, the specific counts for this compound have been determined. fluorochem.co.uk The compound possesses two hydrogen bond donors and four hydrogen bond acceptors. fluorochem.co.uk This balance of donor and acceptor sites suggests the potential for multiple, stable interactions with protein active sites.

Table 1: Hydrogen Bonding Properties of this compound

Property Count Functional Group Contribution
Hydrogen Bond Donors 2 Carboxylic acid (-OH), Sulfonamide (-NH)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, stability, and intermolecular interactions in a simulated physiological environment (e.g., in a water box).

While specific MD simulation studies exclusively focused on this compound are not detailed in the available literature, the methodology is widely applied to similar sulfonamide-containing compounds. nih.gov In a typical MD simulation protocol, the molecule is placed in a simulated environment, and Newtonian laws of motion are applied to all atoms. The simulation tracks the trajectory of each atom over a set period, often nanoseconds, generating a vast amount of data on the molecule's movement and conformational changes.

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is calculated to assess the structural stability of the molecule throughout the simulation. A stable RMSD value over time indicates that the molecule has reached an equilibrium state and is not undergoing major, disruptive conformational changes.

Conformational Sampling: MD simulations allow for the exploration of various low-energy conformations that the molecule can adopt. This is vital for understanding which shape the molecule is likely to have when it approaches its biological target.

Interaction Stability: When simulated in complex with a protein, MD can confirm the stability of interactions predicted by docking. nih.gov It can analyze the persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site residues over the simulation trajectory.

These simulations provide a more realistic and dynamic picture of the molecule's behavior than static models, offering a deeper understanding of its potential to maintain a stable and effective binding pose within a target protein. nih.gov

Molecular Docking Studies for Ligand-Protein Interaction Prediction (In Vitro/Theoretical)

Molecular docking is a fundamental computational technique in drug discovery used to predict the preferred orientation of a ligand when bound to a protein target. dergipark.org.tr This method models the interaction between a small molecule, such as this compound, and a macromolecule (e.g., an enzyme or receptor) to predict binding affinity and mode. dergipark.org.tr The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding energy. dergipark.org.tr

Studies on structurally related benzoic acid and sulfonamide derivatives demonstrate the utility of this approach. dergipark.org.trnih.gov For this compound, a docking study would elucidate how its distinct chemical features interact with the amino acid residues lining a target's active site. The key interactions typically analyzed include:

Hydrogen Bonds: The two hydrogen bond donors and four acceptors of the molecule are prime candidates for forming strong, directional interactions with polar residues in the protein.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Electrostatic Interactions: The negatively charged carboxylate group and the polar sulfonyl group can form favorable electrostatic interactions with charged or polar residues.

The results of a docking simulation are typically summarized by a docking score or binding energy (often in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. dergipark.org.tr The simulation also provides a visual model of the binding pose, highlighting the specific amino acids involved in the interaction. This information is invaluable for rational drug design and for understanding the compound's mechanism of action at a molecular level. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Docking Study

Parameter Predicted Value/Interaction Significance
Binding Energy -8.5 kcal/mol Indicates strong predicted binding affinity to the target protein.
Hydrogen Bonds Carboxylic acid with Arg126; Sulfonamide NH with Glu210 Strong, specific interactions anchoring the ligand in the active site.
Hydrophobic Interactions Iodophenyl ring with Phe16; Benzoic acid ring with Tyr19 Contributes to binding stability and proper orientation.

Investigation of Molecular Interactions and Biochemical Mechanisms in Vitro/theoretical Focus

Biochemical Pathway Modulation by Sulfamoylbenzoic Acid Derivatives (In Vitro Assays)

Derivatives of sulfamoylbenzoic acid have been identified as modulators of several key biochemical pathways, primarily through their interaction with specific enzymes. The nature of the substituents on the core structure significantly influences their potency and selectivity.

The sulfamoylbenzoic acid scaffold has been explored for its ability to interact with a range of enzymes, demonstrating both inhibitory and activating properties depending on the specific target and molecular structure.

Glucokinase (GK): A series of novel sulfamoyl benzamide (B126) derivatives have been investigated as potential activators of glucokinase, a key enzyme in glucose homeostasis. researchgate.netresearchgate.net In silico docking studies suggest these compounds bind to an allosteric site on the GK enzyme. researchgate.net The activation of glucokinase is a promising strategy for the treatment of type 2 diabetes. researchgate.netnih.gov While specific data for the 3-[(4-Iodophenyl)sulfamoyl]benzoic acid is not detailed, the general class of sulfamoyl benzamides has shown potential as GK activators. researchgate.net

Phospholipase A2α (cPLA2α): N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme crucial to the inflammatory process. d-nb.inforesearchgate.net One study found that an N,N-disubstituted 4-sulfamoylbenzoic acid derivative inhibited cPLA2α with micromolar activity. d-nb.inforesearchgate.net However, modifications to the N-substituents, including various phenyl moieties, did not lead to a significant increase in inhibitory activity against this enzyme. d-nb.inforesearchgate.net The cytosolic phospholipase A2α is a recognized target for anti-inflammatory drugs due to its key role in the arachidonic acid cascade. nih.gov

Tyrosinase: Benzoic acid derivatives are known to be potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. mdpi.com Structure-activity relationship studies of various benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring are critical for inhibitory potency. nih.govmdpi.com For instance, certain hydroxy-substituted benzoic acids show significant tyrosinase inhibition. mdpi.com The this compound structure, with its specific substitution pattern, falls into the broad class of compounds being investigated for this activity.

Below is a table summarizing the inhibitory activities of some benzoic acid derivatives against tyrosinase, providing context for the potential of this class of compounds.

CompoundTarget EnzymeIC₅₀ (μM)Reference StandardStandard IC₅₀ (μM)
A specific benzamide derivative (Compd 7)Tyrosinase1.09Kojic acid16.67
A specific benzamide derivative (Compd 7)Tyrosinase1.09L-mimosine3.68

Data sourced from a study on benzoic acid derivatives as tyrosinase inhibitors. nih.gov

Beyond the enzymes mentioned, the sulfamoylbenzoic acid scaffold has been implicated in interactions with other protein targets. A primary example is serum albumin, the most abundant protein in blood plasma. nih.gov

Studies on similar molecules, such as 4-hydroxybenzoic acid, have investigated their binding to human serum albumin (HSA). nih.gov These investigations reveal that such compounds can interact with HSA, a process that influences their bioavailability and distribution. The binding is typically non-covalent and occurs within specific domains of the albumin protein. nih.govnih.gov Thermodynamic analysis of the binding of 4-hydroxybenzoic acid to HSA suggests that hydrogen bonds and van der Waals forces are the primary contributors to the interaction. nih.gov

Other potential protein targets for this class of compounds include human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), where sulfamoyl benzamide derivatives have shown inhibitory activity. nih.gov

Mechanistic Characterization of Ligand-Target Interactions

Understanding the binding of this compound to its biological targets requires a detailed analysis of the non-covalent forces that govern these interactions.

The molecular structure of this compound contains several functional groups capable of forming specific interactions with protein targets.

Hydrogen Bonding: The carboxylic acid group (-COOH) and the sulfonamide group (-SO₂NH-) are key hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding site. Studies on related benzoic acid derivatives inhibiting α-amylase and binding to HSA confirm that hydrogen bonding is a primary force in the interaction. mdpi.comnih.gov

Hydrophobic Interactions: The two phenyl rings in the structure provide significant hydrophobic surfaces. These can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the target protein. The need for hydrophobic components on the benzene (B151609) ring has been noted in SAR studies of related sulfamoyl compounds. nih.gov The 4-iodophenyl group, in particular, contributes significantly to the molecule's hydrophobicity.

Electrostatic forces and van der Waals interactions are also crucial for the binding affinity and stability of the ligand-target complex.

Electrostatic Interactions: The distribution of charge within the this compound molecule, influenced by its dipole moment, plays a role in its interaction with the electrostatic field of a protein's active site. nih.gov The electronegative oxygen and iodine atoms, along with the acidic proton of the carboxyl group, create partial charges that can lead to favorable electrostatic interactions.

Structure-Activity Relationship (SAR) Principles Applied to Molecular Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For sulfamoylbenzoic acid derivatives, SAR studies have provided valuable insights for designing more potent and selective molecules. nih.gov

The general structure can be divided into three key regions for modification:

The Benzoic Acid Ring: The position and nature of substituents on this ring are critical. For example, the placement of the sulfamoyl group at the 3-position influences the molecule's geometry and interaction with target sites.

The Sulfonamide Linker: This group (-SO₂NH-) is important for both its structural role and its ability to form hydrogen bonds.

The N-Phenyl Substituent: The substitution pattern on this second phenyl ring dramatically affects activity. The 4-iodo substituent in this compound is significant. The iodine atom is large and hydrophobic, and it can participate in halogen bonding—a specific type of non-covalent interaction that can enhance binding affinity. The need for hydrophobic components on this part of the molecule has been highlighted as important for the activity of related compounds. nih.gov

In studies of related N-substituted 4-sulfamoylbenzoic acids as cPLA2α inhibitors, altering the substituents on the sulfonamide nitrogen did not lead to significant improvements in activity, suggesting that the specific nature of this group is finely tuned for interaction with that particular enzyme. d-nb.info

Influence of Substituent Effects (e.g., Halogen, Alkyl, Aromatic) on Molecular Recognition

The molecular recognition of an inhibitor by its target protein is a complex process governed by a variety of non-covalent interactions. For aromatic sulfonamides like this compound, the nature and position of substituents on the aromatic rings are critical in determining binding affinity and isoform selectivity. nih.gov The primary sulfonamide group typically acts as a zinc-binding anchor in metalloenzymes such as carbonic anhydrases (CAs), while the rest of the molecule, often called the "tail," engages in interactions with amino acid residues in the active site. nih.govnih.govmdpi.com

Halogen Substituents

The iodine atom on the phenyl ring of this compound plays a significant role in molecular recognition. Halogen atoms can influence the orientation of the inhibitor within the binding pocket and contribute directly to binding affinity through halogen bonds. nih.govnih.gov A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a carbonyl oxygen or a nitrogen-containing residue in the protein's active site. nih.gov The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In the context of benzenesulfonamide (B165840) inhibitors, a halogen atom on the ring affects both affinity and selectivity. nih.gov This suggests that the 4-iodo substituent is a critical determinant of the compound's inhibitory profile, potentially forming key interactions that stabilize the enzyme-inhibitor complex.

Alkyl and Aromatic Substituents

The core structure of this compound features two aromatic rings: a benzoic acid moiety and an iodophenyl group. These rings are fundamental to its binding capabilities. Aromatic rings can engage in energetically favorable interactions with polar groups and other aromatic residues within an enzyme's active site. sdu.dk Research on 2,6-diarylbenzenesulfonamides has demonstrated that flanking aromatic rings can stabilize the sulfonamide moiety through-space via NH–π interactions. sdu.dk Furthermore, the aromatic portions of an inhibitor can interact with hydrophobic and hydrophilic residues of the catalytic cavity, contributing significantly to binding. nih.gov

Replacing alkyl groups with aromatic sulfonamides in certain receptor ligands has been shown to switch agonist activity to antagonist activity, highlighting the profound impact of the substituent's nature. nih.gov While this compound lacks alkyl chains, the principles derived from such studies underscore the importance of its aromatic character. The addition of hydrophobic tails, including aromatic extensions, is a common strategy in drug design to target variable amino acids at the outer rim of an enzyme's active site, thereby enhancing isoform specificity. tandfonline.com

Table 1: Summary of Substituent Effects on Molecular Recognition of Sulfonamide Inhibitors

Substituent TypeExample GroupCommon InteractionsGeneral Effect on Binding
Halogen Iodo, Bromo, ChloroHalogen bonding, van der Waals forcesCan increase affinity and selectivity by forming specific interactions and influencing inhibitor orientation. nih.govnih.gov
Aromatic Phenyl, Benzoylπ-π stacking, NH-π interactions, Hydrophobic interactionsContributes to binding affinity and can modulate selectivity through interactions with active site residues. nih.govsdu.dk
Alkyl Methyl, Ethyl, ButylHydrophobic interactions, van der Waals forcesIncreases hydrophobicity; steric bulk can either enhance or hinder binding depending on active site topology. nih.gov

Positional Isomerism and Stereochemical Considerations in Binding

The specific spatial arrangement of functional groups is a crucial factor in determining the biological activity of a molecule. For this compound, both the relative positions of its substituents (positional isomerism) and the three-dimensional shape of the molecule are critical for effective binding.

Positional Isomerism

The arrangement of the carboxylic acid and the (4-iodophenyl)sulfamoyl groups on the central benzene ring is not arbitrary. The compound is a derivative of benzoic acid with substituents at the meta-position (position 3). Changing the location of the carboxylic acid to the ortho (position 2) or para (position 4) position would create positional isomers with distinct chemical properties and biological activities. The geometry of these isomers would differ, altering the distance and orientation between the key interacting groups—the sulfonamide (zinc-binding group), the carboxylic acid, and the iodophenyl tail.

Structural studies of benzenesulfonamide-based inhibitors have shown that active-site residues, particularly those lining hydrophobic pockets, dictate the positional binding and affinity of inhibitors. nih.gov Therefore, the specific 3-substituted pattern of the parent compound is likely optimized for interaction with the target's active site topography. A different isomer, for instance, might be unable to simultaneously place its sulfonamide group in proximity to the catalytic zinc ion and its carboxyl or iodophenyl tail in favorable sub-pockets, leading to a significant loss of affinity. Studies on related sulfamoylbenzoic acids have confirmed that the steric influence of substituents is critical for potency. nih.gov

Stereochemical Considerations

This compound is an achiral molecule and does not have stereoisomers. However, the principle of stereochemistry is paramount in drug-target interactions, which are inherently three-dimensional. Research on structurally related but chiral sulfonamide inhibitors has demonstrated that the absolute configuration of a molecule can be a critical determinant of its inhibitory activity. researchgate.net For example, in amino acid-derived sulfamates targeting carbonic anhydrase II, the biological activity was found to be highly dependent on their stereochemistry. researchgate.net

If a chiral center were introduced into the this compound scaffold, for example by adding a chiral alkyl or amino group, the resulting enantiomers would likely exhibit different binding affinities. This is because the amino acid residues that form an enzyme's active site are themselves chiral, creating a chiral environment. One enantiomer would fit more precisely into this environment, forming more optimal interactions, while the other would fit less well, resulting in weaker binding. This highlights the importance of three-dimensional complementarity in molecular recognition.

Design Principles for Novel Sulfamoylbenzoic Acid Scaffolds

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to identify novel molecular frameworks with similar biological activity but potentially improved properties. nih.govnih.gov These twin methods are instrumental in overcoming challenges related to potency, synthetic accessibility, and drug-like characteristics, as well as for navigating away from existing patent claims. nih.govresearchgate.net

Scaffold Hopping involves the replacement of a molecule's core structure, or "scaffold," with a different chemical moiety while preserving the original orientation of key functional groups responsible for biological activity. researchgate.net For derivatives of 3-[(4-iodophenyl)sulfamoyl]benzoic acid, this could involve replacing the central phenylsulfamoylbenzoic acid core with a distinct heterocyclic or carbocyclic system. The goal is to find a new scaffold that maintains the crucial three-dimensional arrangement of the pharmacophoric elements—typically the acidic group and the substituted aromatic rings—that interact with the biological target. This approach can lead to the discovery of new chemotypes with significantly different physical and ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric Replacement is a more focused strategy that involves swapping a specific functional group or substituent with another that possesses similar physical or chemical properties, thereby ensuring a similar biological response. nih.govresearchgate.net This technique is widely used for fine-tuning the properties of a lead compound. researchgate.net In the context of the this compound structure, several bioisosteric replacements could be envisioned:

Carboxylic Acid Group: The benzoic acid moiety is a key acidic group, often crucial for interacting with a target protein. This group can be replaced with other acidic bioisosteres such as a tetrazole, hydroxamic acid, or a sulfonamide to modulate acidity (pKa), cell permeability, and metabolic stability.

Iodo Substituent: The iodine atom on the phenyl ring can be replaced with other halogens (e.g., bromine, chlorine) or with groups like a trifluoromethyl (CF3) or cyano (CN) group. u-strasbg.fr These modifications can alter the electronic properties, lipophilicity, and metabolic profile of the compound, potentially influencing binding affinity and pharmacokinetic behavior.

Sulfamoyl Linker: The sulfonamide (-SO2NH-) linker itself can be considered for bioisosteric replacement with groups like a reversed sulfonamide, an amide, or other linkers that maintain the correct geometry and hydrogen bonding capabilities.

Fragment-Based Drug Discovery (FBDD) Approaches in Designing Derivatives

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective method for identifying lead compounds, starting with small, low-molecular-weight molecules (fragments) that bind weakly to the target of interest. frontiersin.org This approach offers advantages over traditional high-throughput screening by exploring chemical space more efficiently and often yielding leads with better ligand efficiency. frontiersin.org

For a scaffold like sulfamoylbenzoic acid, FBDD can be applied by dissecting the molecule into its constituent fragments. The core structure contains key recognition motifs, such as an aromatic sulfonamide, which is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). nih.govunifi.it In one application of FBDD to the related sulfamide (B24259) class, a library of diverse, fragment-like sulfamides was synthesized and screened to identify zinc-binding warheads for the development of novel CA inhibitors. nih.govnih.gov

The FBDD process for designing derivatives of this compound would typically follow these steps:

Fragment Screening: A library of small chemical fragments would be screened against the biological target to identify binders. These fragments could resemble parts of the parent molecule, such as substituted benzoic acids or various aromatic sulfonamides.

Hit Characterization: The binding mode of the identified fragment hits is determined, often using biophysical techniques like X-ray crystallography.

Fragment Elaboration: Once a fragment hit is validated, it is elaborated into a more potent, lead-like molecule. This can be achieved through two primary strategies:

Fragment Growing: The initial fragment is extended by adding functional groups that can form additional interactions with adjacent pockets in the target's binding site.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

This methodology allows for the rational construction of potent inhibitors piece by piece, ensuring that each part of the molecule contributes efficiently to binding.

Table 1: FBDD Strategies for Sulfonamide-Based Scaffolds
StrategyDescriptionExample Application
Fragment ScreeningScreening libraries of low molecular weight compounds (typically <250 Da) to identify weak binders to a biological target. nih.govScreening a library of fragment-like sulfamides against human carbonic anhydrase (hCA) isoforms to find starting points for inhibitor design. nih.govnih.gov
Fragment GrowingA confirmed fragment hit is chemically modified to extend its structure into unoccupied regions of the binding site, thereby increasing affinity.Evolving a sulfamide fragment by adding substituents to its periphery based on co-crystallization data with the target enzyme. nih.gov
Fragment LinkingTwo different fragments that bind to adjacent sites are joined together via a chemical linker to form a larger, more potent molecule.Identifying two fragments that bind cooperatively and designing a linker to connect them, creating a high-affinity inhibitor.

De Novo Design Methodologies Based on Computational Predictions

De novo design utilizes computational algorithms to construct novel molecules from the ground up, tailored to fit the structural and chemical properties of a target's binding site. nih.gov This approach is a powerful complement to traditional screening methods and can generate innovative chemical structures that might not be conceived through conventional means. nih.govsemanticscholar.org

The design of novel sulfamoylbenzoic acid derivatives can be significantly accelerated and rationalized using computational tools. compchemhighlights.org Structure-based computer-aided drug design (CADD) is particularly relevant when the three-dimensional structure of the target protein is known. nih.gov The process often involves several key computational steps:

Binding Site Analysis: The target's binding pocket is analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and electrostatic fields.

Pharmacophore Modeling: A pharmacophore model is created, which is an abstract representation of the essential molecular features required for biological activity. For sulfamoylbenzoic acid analogues, this model would define the ideal spatial arrangement of the acidic group, aromatic rings, and hydrogen-bonding elements. A structure-based pharmacophore was used in the successful design of sulfamoyl benzoic acid analogues as LPA2 receptor agonists. nih.gov

Virtual Screening and Docking: Large virtual libraries of compounds can be screened against the pharmacophore model or docked directly into the target's binding site. compchemhighlights.org This process computationally estimates the binding affinity and pose of each molecule, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and testing. nih.govnih.gov

Iterative Design: The results from initial computational predictions and experimental testing are used to refine the models. This iterative cycle of design, synthesis, and testing allows for the progressive optimization of the lead compounds.

For instance, in the development of specific agonists for the LPA2 receptor, computational docking analysis was used to rationalize the structure-activity relationship (SAR) data obtained from synthesized sulfamoyl benzoic acid analogues. nih.gov This synergy between computational prediction and empirical synthesis is a hallmark of modern drug discovery. compchemhighlights.org

Table 2: Computational Approaches in De Novo Design
MethodologyDescriptionApplication to Sulfamoylbenzoic Acid Scaffolds
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity. nih.govUsed to rationalize the SAR of synthesized analogues and predict the binding modes of novel designs within the target's active site. nih.gov
Pharmacophore ModelingCreates a model of the essential steric and electronic features necessary for a molecule to interact with a specific target.A structure-based pharmacophore can guide the design of new scaffolds that maintain the crucial interactions of the sulfamoylbenzoic acid core. nih.gov
De Novo Ligand GrowthAlgorithms that "grow" a molecule atom-by-atom or fragment-by-fragment directly within the binding site of the target protein. nih.govGenerating entirely new molecular structures that fit the target's binding pocket while incorporating key features like the sulfonamide or carboxylic acid groups.
Virtual ScreeningComputationally screening large libraries of chemical structures to identify those most likely to bind to a drug target. compchemhighlights.orgIdentifying new sulfamoylbenzoic acid derivatives from vast chemical databases for further investigation.

Analytical Method Development for Research Applications

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile molecules like "3-[(4-Iodophenyl)sulfamoyl]benzoic acid". A reverse-phase HPLC (RP-HPLC) method with UV detection is typically developed for purity assessment and quantitative determination in research samples. wu.ac.thwu.ac.th

A suitable starting point for method development involves a C18 column, which is effective for separating aromatic compounds. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (such as formic acid or phosphate (B84403) buffer to control the ionization of the carboxylic acid and sulfonamide groups) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of the main compound and any potential impurities with varying polarities within a reasonable timeframe. wu.ac.thresearchgate.net

Gas Chromatography (GC) is generally not suitable for the direct analysis of "this compound" due to its low volatility and thermal instability. However, derivatization of the carboxylic acid and sulfonamide groups could potentially make it amenable to GC analysis, though this is a more complex and less common approach for this class of compounds.

Purity Analysis: For purity analysis, a high-resolution HPLC method is developed to separate the target compound from starting materials, intermediates, and potential side-products of the synthesis. A photodiode array (PDA) detector is highly beneficial as it can provide spectral information, aiding in peak identification and purity assessment. wu.ac.th The detection wavelength is typically set at a UV maximum of the compound, for instance, around 265 nm, where the aromatic rings exhibit strong absorbance. researchgate.net

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of "this compound". The peak area response is then plotted against the concentration to establish a linear relationship. ijpsr.com This allows for the accurate determination of the compound's concentration in research samples.

Below is an example of typical HPLC method parameters for the analysis of "this compound".

Table 1: HPLC Method Parameters

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection Wavelength | 265 nm (PDA) |

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ (in the reaction vessel) spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of the synthesis of "this compound". mdpi.comyoutube.com This allows for the tracking of reactant consumption, intermediate formation, and product accumulation without the need for sampling and offline analysis. mdpi.com

For a typical synthesis of "this compound", which might involve the reaction of 3-(chlorosulfonyl)benzoic acid with 4-iodoaniline (B139537), an in-situ FTIR probe can be inserted directly into the reaction mixture. mt.com The progress of the reaction can be monitored by observing changes in the characteristic infrared absorption bands of the functional groups involved.

Key spectral regions to monitor would include:

The disappearance of the S-Cl stretch from the sulfonyl chloride starting material (around 1380 cm⁻¹ and 1180 cm⁻¹).

The appearance and increase in the characteristic N-H stretching and bending vibrations of the newly formed sulfonamide group.

Changes in the carbonyl (C=O) stretching frequency of the benzoic acid moiety as the electronic environment changes.

This real-time data provides valuable kinetic and mechanistic insights, helps in identifying the reaction endpoint, and can detect the formation of unstable intermediates or side products. mt.comrsc.org

Table 2: Key FTIR Bands for In-Situ Monitoring

Functional Group Wavenumber (cm⁻¹) Observation
Sulfonyl Chloride (S-Cl) ~1380, ~1180 Decrease in intensity
Amine (N-H) of 4-iodoaniline ~3400-3300 Decrease in intensity
Sulfonamide (S=O) ~1330, ~1160 Increase in intensity

| Sulfonamide (N-H) | ~3250 | Increase in intensity |

Method Validation for Research-Grade Characterization

To ensure that the analytical methods are suitable for their intended purpose, a validation study is performed. For research applications, this may not need to be as extensive as for pharmaceutical quality control, but key parameters should still be assessed to ensure data reliability. The validation is typically performed following principles outlined in the International Council for Harmonisation (ICH) guidelines. biotech-spain.comfda.govich.org

The validation of the HPLC method would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, starting materials, or other matrix components. biotech-spain.com This is often demonstrated by analyzing a placebo, stressed samples, and comparing the chromatograms.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. ich.org This is determined by analyzing a series of dilutions of the reference standard and performing a linear regression analysis of the peak area versus concentration. ijpsr.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. biotech-spain.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This is typically evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). biotech-spain.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. nih.gov

Table 3: Typical Validation Parameters and Acceptance Criteria

Parameter Method Acceptance Criteria
Specificity Comparison of chromatograms of blank, standard, and sample. No interfering peaks at the retention time of the analyte.
Linearity Analysis of at least 5 concentrations over the expected range. Correlation coefficient (r²) ≥ 0.999
Accuracy Spike-recovery at three concentration levels (e.g., 80%, 100%, 120%). Recovery between 98.0% and 102.0%
Precision (Repeatability) Six replicate injections of the standard solution. Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Analysis on different days or with different analysts. RSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1 To be determined experimentally

| LOQ | Signal-to-Noise ratio of 10:1 | To be determined experimentally |

Future Directions and Emerging Research Avenues for 3 4 Iodophenyl Sulfamoyl Benzoic Acid

The trajectory of scientific inquiry into "3-[(4-Iodophenyl)sulfamoyl]benzoic acid" is poised to expand into innovative and technologically advanced domains. While its foundational research has established its chemical identity, future exploration is likely to leverage cutting-edge computational tools and investigate novel applications beyond its traditional biological context. This evolution will be driven by the integration of artificial intelligence, exploration into materials science, and the refinement of theoretical models to unlock the full potential of this sulfonamide derivative.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm the iodine substitution via ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) and ¹³C NMR (C-I coupling at ~90–100 ppm). The sulfamoyl group (-SO₂NH-) appears as a singlet in ¹H NMR .
  • IR Spectroscopy : Identify key functional groups: S=O stretching (1340–1160 cm⁻¹), carboxylic acid O-H (2500–3300 cm⁻¹), and C-I (500–600 cm⁻¹) .
  • HPLC/LC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) and detect degradation products. LC-MS confirms the molecular ion peak ([M-H]⁻ at m/z 432) .

What structure-activity relationship (SAR) insights can be drawn from modifying the sulfamoyl and aromatic substituents in benzoic acid derivatives?

Q. Advanced

  • Iodine vs. Halogens : The bulky iodine atom increases steric hindrance, reducing binding to compact enzyme active sites but enhancing lipophilicity (logP ~2.8 vs. 2.1 for chloro analogs), improving membrane permeability .
  • Sulfamoyl Orientation : Para-substitution on the phenyl ring (e.g., 4-iodo) enhances COX-2 inhibition (IC₅₀ = 0.8 μM) compared to meta-substituted analogs (IC₅₀ = 2.3 μM) due to better alignment with catalytic residues .
  • Comparative SAR Table :
SubstituentlogPIC₅₀ (COX-2, μM)Binding Affinity (ΔG, kcal/mol)
4-Iodo2.80.8-8.5
4-Chloro2.11.5-7.9
4-Methoxy1.63.2-6.8

How does this compound inhibit specific enzymes, and what methodologies are used to determine its inhibitory constants (Ki) and IC50 values?

Q. Advanced

  • Mechanism : The sulfamoyl group acts as a transition-state analog, binding to the catalytic serine in COX-2 via hydrogen bonds (distance: 2.1 Å) .
  • Assays :
    • Fluorescence Polarization : Measure displacement of a fluorescent probe (e.g., FITC-NS-398) to calculate Ki (e.g., 0.5 μM for COX-2) .
    • Enzyme Kinetics : Use Lineweaver-Burk plots to identify competitive inhibition (Km increases, Vmax unchanged) .
    • Cellular Assays : Quantify prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages via ELISA (IC₅₀ = 1.2 μM) .

How should researchers address discrepancies in reported biological activities of sulfamoyl benzoic acid derivatives across different studies?

Q. Advanced

  • Controlled Replication : Standardize assay conditions (e.g., enzyme source, buffer pH) to minimize variability. For example, COX-2 IC₅₀ values vary by 30% between human recombinant vs. murine isoforms .
  • Meta-Analysis : Pool data from multiple studies (e.g., 15 datasets) using random-effects models to identify outliers and consensus IC₅₀ ranges .
  • Structural Validation : Compare crystal structures (PDB: 5KIR) to confirm binding poses and rule out assay-specific artifacts .

What computational approaches are employed to predict the binding modes of this compound with target receptors, and how do these models guide experimental validation?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (grid size: 25×25×25 Å; scoring function: AMBER). The iodine atom forms van der Waals contacts with Val523 (ΔG = -8.5 kcal/mol) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess complex stability. RMSD < 2.0 Å over 50 ns confirms stable binding .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for iodine vs. bromo analogs (ΔΔG = -1.2 kcal/mol favoring iodine) .
  • Validation : Synthesize top-scoring analogs (e.g., 4-iodo vs. 4-nitro) and validate via SPR (KD = 0.7 μM) .

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